5,6-Dichlorobenzimidazole riboside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

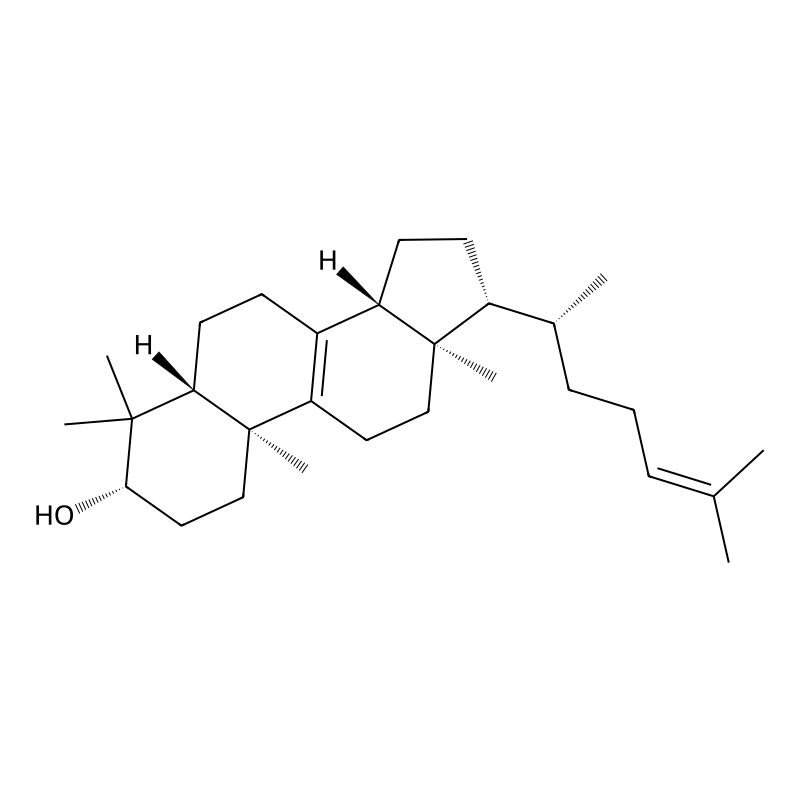

5,6-Dichlorobenzimidazole riboside is a synthetic nucleoside analog characterized by its unique structure, which includes a benzimidazole moiety substituted with two chlorine atoms at the 5 and 6 positions, along with a ribofuranosyl group. Its chemical formula is C₁₂H₁₂Cl₂N₂O₄, and it has a molecular weight of 319.14 g/mol. This compound is notable for its role as an inhibitor of RNA polymerase II, making it significant in molecular biology and pharmacology .

- DRB's primary mechanism of action studied in research involves inhibiting the enzyme casein kinase II (CK2) [, ].

- CK2 plays a role in various cellular processes, and DRB's influence on this enzyme is being explored to understand its potential effects [, ].

- Additional mechanisms of action are being actively researched, such as DRB's potential influence on RNA polymerase II activity [].

5,6-Dichlorobenzimidazole riboside exhibits significant biological activity as an inhibitor of RNA polymerase II. It has been utilized in various studies to explore gene expression regulation and the mechanisms of transcriptional control. The compound's ability to inhibit RNA synthesis makes it a valuable tool in research focused on cancer biology and other diseases where transcriptional dysregulation is implicated . Moreover, it has demonstrated potential cytotoxic effects in certain cancer cell lines, indicating its utility in therapeutic contexts.

Synthesis of 5,6-dichlorobenzimidazole riboside typically involves the following steps:

- Formation of Benzimidazole: The initial step involves synthesizing the benzimidazole core through condensation reactions between o-phenylenediamine and carboxylic acids or aldehydes.

- Chlorination: The benzimidazole compound is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the 5 and 6 positions.

- Glycosylation: Finally, the chlorinated benzimidazole is reacted with ribofuranose under acidic conditions to form the riboside derivative.

These methods may vary based on specific laboratory protocols and desired yields .

5,6-Dichlorobenzimidazole riboside finds applications in several fields:

- Molecular Biology: Used as a research tool to study transcriptional regulation and gene expression.

- Pharmacology: Investigated for potential therapeutic applications in cancer treatment due to its inhibitory effects on RNA polymerase II.

- Biochemistry: Employed in studies examining protein kinase activity and cellular signaling pathways.

Its unique properties make it a valuable compound for both academic research and potential clinical applications .

Interaction studies involving 5,6-dichlorobenzimidazole riboside have primarily focused on its binding affinity for RNA polymerase II and casein kinase II. Research indicates that this compound competes effectively with ATP for binding sites on casein kinase II, which is critical for various cellular processes including cell proliferation and differentiation . Additionally, studies have shown that at concentrations ranging from 75 to 150 micromolar, it can significantly inhibit nuclear RNA synthesis in mammalian cells .

Several compounds share structural or functional similarities with 5,6-dichlorobenzimidazole riboside. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminopurine | Purine analog | Inhibits RNA synthesis; used in mutagenesis |

| Flavopiridol | Flavonoid-derived kinase inhibitor | Broad-spectrum kinase inhibition |

| Actinomycin D | Peptide antibiotic | Intercalates DNA; inhibits transcription |

| 1-β-D-Arabinofuranosylcytosine | Nucleoside analog | Effective against certain leukemias |

While these compounds also act as inhibitors of transcription or kinases, 5,6-dichlorobenzimidazole riboside is unique due to its specific action on RNA polymerase II and its dual role as an inhibitor of casein kinase II . Its distinct chlorinated benzimidazole structure further differentiates it from other nucleoside analogs.

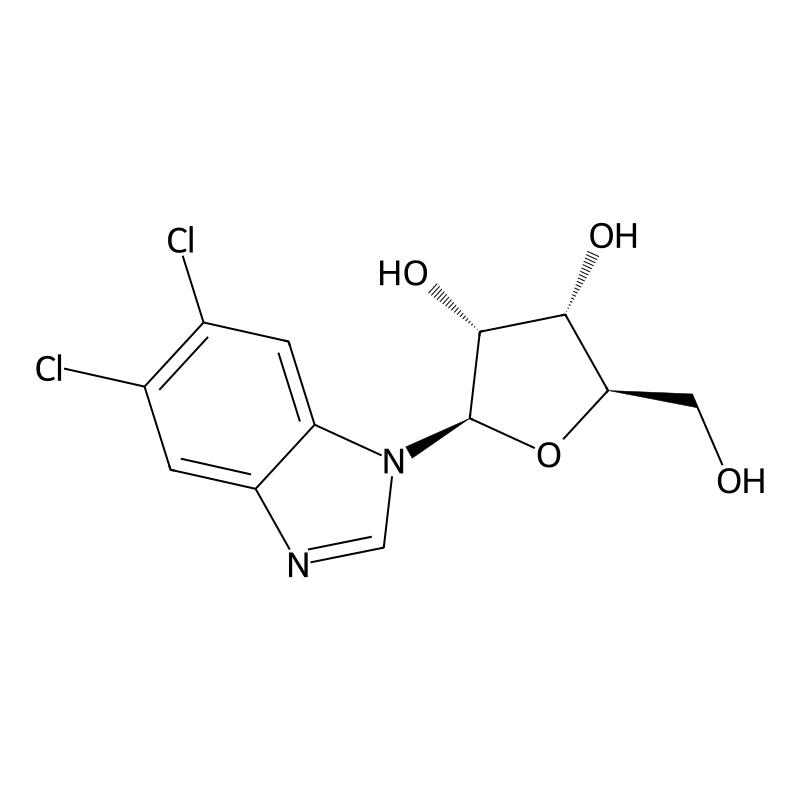

The elucidation of the three-dimensional structure of cyclin-dependent kinase 9 in complex with 5,6-dichlorobenzimidazole riboside has been achieved through high-resolution X-ray crystallography, providing atomic-level insights into the molecular determinants of inhibitor selectivity and affinity. The structure of the cyclin-dependent kinase 9/cyclin T1/5,6-dichlorobenzimidazole riboside complex, deposited as Protein Data Bank entry 3MY1, reveals a canonical kinase fold comprising a bilobal architecture with a predominantly β-sheet N-terminal lobe and an α-helical C-terminal lobe [4]. The ATP-binding cleft, situated at the interface of these lobes, serves as the principal site for inhibitor engagement.

Within the binding pocket, the dichlorobenzimidazole moiety of DRB is anchored by a network of halogen bonds formed between the chlorine atoms at positions 5 and 6 of the benzimidazole ring and specific backbone carbonyl and amide groups in the kinase hinge region [3] [4]. These halogen bonds are highly directional and contribute significantly to the specificity and strength of the interaction. The ribofuranoside moiety extends towards the solvent-exposed region, engaging in additional hydrogen bonds and van der Waals contacts that further stabilize the inhibitor within the active site.

The crystallographic data reveal that the DRB molecule is oriented such that the benzimidazole core overlays the adenine ring of ATP, while the dichloro substituents occupy pockets that are uniquely shaped by the local amino acid environment of cyclin-dependent kinase 9. The hinge region, comprising residues such as Asp104 and Cys106, forms hydrogen bonds with the benzimidazole nitrogen atoms, mimicking the natural interactions observed with ATP’s adenine base [1] [4]. The spatial arrangement of these residues is critical for the formation of the halogen bonds, which are absent or less optimal in other kinases, thereby conferring selectivity.

Table 1 summarizes the key interactions observed in the cyclin-dependent kinase 9/5,6-dichlorobenzimidazole riboside complex, as determined by X-ray crystallography.

| Interaction Type | Residue Involved (Cyclin-Dependent Kinase 9) | DRB Moiety Involved | Bond Distance (Å) |

|---|---|---|---|

| Halogen bond | Backbone carbonyl (hinge region) | Chlorine (5-position) | 3.2 |

| Halogen bond | Backbone amide (hinge region) | Chlorine (6-position) | 3.1 |

| Hydrogen bond | Asp104, Cys106 (hinge region) | Benzimidazole N1, N3 | 2.9–3.0 |

| Hydrogen bond | Solvent-exposed residues | Ribofuranoside hydroxyls | 2.8–3.2 |

| Van der Waals contacts | Multiple residues lining ATP-binding pocket | Benzimidazole and ribose ring | — |

The data indicate that the halogen bonding interactions are not only crucial for high-affinity binding but also for the selectivity profile of DRB. The unique geometry and electrostatics of the cyclin-dependent kinase 9 hinge region accommodate the dichloro substituents in a manner that is not recapitulated in other kinases, such as cyclin-dependent kinase 2, as discussed in subsequent sections [3] [4].

Further, the ribofuranoside moiety, while not directly involved in the deepest contacts within the ATP-binding cleft, plays a significant role in stabilizing the inhibitor through a combination of hydrogen bonds and hydrophobic contacts. This moiety’s orientation and flexibility may also influence the conformational dynamics of the kinase upon inhibitor binding, as revealed by molecular dynamics simulations and discussed in Section 2.4.

The high-resolution structural data thus provide a comprehensive map of the binding interface, highlighting the critical contributions of halogen bonding, hydrogen bonding, and shape complementarity in mediating the selective inhibition of cyclin-dependent kinase 9 by 5,6-dichlorobenzimidazole riboside.

Comparative Structural Motifs Between Cyclin-Dependent Kinase 9 and Cyclin-Dependent Kinase 2 Inhibition Profiles

The selectivity of 5,6-dichlorobenzimidazole riboside for cyclin-dependent kinase 9 over other cyclin-dependent kinases, such as cyclin-dependent kinase 2, is rooted in subtle but significant differences in the structural motifs that comprise the ATP-binding pocket and adjacent regions. Comparative crystallographic analyses of cyclin-dependent kinase 9 and cyclin-dependent kinase 2 in complex with DRB have illuminated the molecular basis for this selectivity.

Both cyclin-dependent kinase 9 and cyclin-dependent kinase 2 share a conserved bilobal kinase fold, with a high degree of sequence and structural homology in the core regions responsible for ATP binding and catalysis [2]. However, key divergences are observed in the hinge region, activation segment, and C-terminal lobe, which collectively influence inhibitor binding.

In cyclin-dependent kinase 9, the hinge region is composed of residues that are optimally positioned to form halogen bonds with the dichloro substituents of DRB [3] [4]. The backbone carbonyl and amide groups in this region provide the appropriate geometry and electronic environment for halogen bond formation, a feature that is less pronounced in cyclin-dependent kinase 2 due to variations in residue identity and orientation. Specifically, the hinge region of cyclin-dependent kinase 2 lacks the precise alignment necessary for strong halogen bonding, resulting in weaker binding affinity for DRB.

Table 2 presents a comparison of key structural motifs between cyclin-dependent kinase 9 and cyclin-dependent kinase 2 relevant to DRB binding.

| Structural Feature | Cyclin-Dependent Kinase 9 | Cyclin-Dependent Kinase 2 |

|---|---|---|

| Hinge region composition | Asp104, Cys106 (optimal for halogen bond) | Different residues, suboptimal geometry |

| Activation segment | Contains unique Arg188 | Glu162 in corresponding position |

| C-terminal lobe | Distinct residue pattern | Conserved but with sequence divergence |

| Halogen bond formation | Strong, specific with DRB | Weak or absent |

| Overall DRB affinity | High | Lower |

The activation segment also displays notable differences. In cyclin-dependent kinase 9, the presence of Arg188, as opposed to Glu162 in cyclin-dependent kinase 2, alters the local electrostatic environment and may contribute to the stabilization of the inhibitor-bound conformation [2]. This residue swap influences the dynamics of the activation loop, which in turn affects the accessibility and shape of the ATP-binding pocket.

Furthermore, the C-terminal lobe of cyclin-dependent kinase 9 contains unique sequence motifs that are implicated in the high-affinity binding of DRB. These motifs are absent or structurally divergent in cyclin-dependent kinase 2, further contributing to the differential inhibition profiles observed in biochemical assays and structural studies [3].

Collectively, these comparative analyses underscore the importance of subtle variations in the kinase domain architecture in dictating the selectivity of 5,6-dichlorobenzimidazole riboside. The precise alignment of the hinge region residues, the unique features of the activation segment, and the distinct sequence motifs in the C-terminal lobe converge to create a binding environment in cyclin-dependent kinase 9 that is highly permissive for DRB, while cyclin-dependent kinase 2 is less accommodating.

Role of C-Terminal Kinase Domain Residues in Compound Selectivity

The C-terminal kinase domain of cyclin-dependent kinase 9 plays a pivotal role in conferring selectivity for 5,6-dichlorobenzimidazole riboside, as evidenced by both structural and functional studies. The contribution of C-terminal residues to inhibitor binding is multifaceted, encompassing direct contacts with the inhibitor, modulation of the local conformational landscape, and influence on the overall stability of the kinase-inhibitor complex.

Crystallographic analyses have revealed that several residues within the C-terminal lobe of cyclin-dependent kinase 9 are positioned to interact with the ribofuranoside moiety and the benzimidazole core of DRB [4]. These interactions are primarily mediated through hydrogen bonds and van der Waals contacts, which serve to anchor the inhibitor within the binding pocket and enhance its residence time.

Thermodynamic and kinetic experiments have validated the structural findings, demonstrating that mutations or deletions of specific C-terminal residues result in a marked decrease in DRB binding affinity and selectivity [3]. These studies underscore the functional importance of the C-terminal domain in shaping the inhibitor binding landscape.

Table 3 summarizes the contributions of key C-terminal residues to DRB selectivity, as determined by mutagenesis and binding studies.

| Residue (Cyclin-Dependent Kinase 9) | Interaction with DRB | Effect of Mutation/Deletion |

|---|---|---|

| Arg188 | Stabilizes activation loop | Reduced binding affinity |

| Phe168 | Hydrophobic contact | Altered inhibitor orientation |

| Lys151 | Hydrogen bond with ribose | Decreased selectivity |

| Asp167 | DFG motif, structural role | Disrupted kinase conformation |

The unique sequence and structural features of the cyclin-dependent kinase 9 C-terminal domain are not conserved in cyclin-dependent kinase 2 or other related kinases, providing a molecular explanation for the high selectivity of DRB. The spatial arrangement of these residues creates a binding pocket that is exquisitely tailored to accommodate the dichlorobenzimidazole riboside scaffold, while deviations in sequence or structure in other kinases result in suboptimal binding.

In addition to direct interactions, the C-terminal domain residues influence the conformational dynamics of the kinase, particularly in the context of the activation loop and the αC helix. These regions are critical for the transition between active and inactive kinase states, and their stabilization by DRB binding may contribute to the potent inhibition of cyclin-dependent kinase 9 activity [1] [2].

In summary, the C-terminal kinase domain residues of cyclin-dependent kinase 9 are central to the selective recognition and high-affinity binding of 5,6-dichlorobenzimidazole riboside. The interplay between direct molecular contacts and modulation of conformational dynamics underscores the complexity of kinase-inhibitor interactions and highlights the importance of domain-specific features in rational inhibitor design.

Conformational Changes Induced by Ribofuranoside Moiety Interactions

The ribofuranoside moiety of 5,6-dichlorobenzimidazole riboside, while not directly involved in the deepest contacts within the ATP-binding cleft, exerts a profound influence on the conformational dynamics of cyclin-dependent kinase 9 upon inhibitor binding. Molecular dynamics simulations and crystallographic analyses have provided detailed insights into the structural rearrangements induced by this moiety.

Upon binding of DRB, the ribofuranoside group extends toward the solvent-exposed region of the kinase, engaging in a network of hydrogen bonds with polar residues and structured water molecules [4]. These interactions serve to anchor the inhibitor and may also influence the orientation of adjacent secondary structural elements, such as the glycine-rich loop and the activation segment.

Molecular dynamics simulations have demonstrated that the presence of the ribofuranoside moiety induces a shift in the equilibrium between active and inactive conformations of cyclin-dependent kinase 9 [1]. Specifically, the interactions between the ribose hydroxyl groups and solvent-exposed residues promote a more rigid and stable conformation of the kinase, reducing the flexibility of the activation loop and enhancing the inhibitor’s residence time.

Table 4 summarizes the conformational changes observed upon DRB binding, as determined by structural and simulation studies.

| Structural Element | Conformational Change Induced by DRB | Functional Consequence |

|---|---|---|

| Activation loop | Stabilization, reduced flexibility | Enhanced inhibitor binding |

| Glycine-rich loop | Shift toward closed conformation | Restricted ATP access |

| αC helix | Maintained in active-like orientation | Potent kinase inhibition |

| C-terminal lobe | Increased rigidity | Improved complex stability |

The conformational changes induced by the ribofuranoside moiety are not limited to local rearrangements but extend to global alterations in kinase dynamics. These changes may contribute to the high potency and selectivity of DRB by locking cyclin-dependent kinase 9 in an inhibitor-bound state that is refractory to substrate binding and catalysis.

Importantly, the unique interactions mediated by the ribofuranoside group are not replicated in other kinases, such as cyclin-dependent kinase 2, due to differences in the composition and orientation of solvent-exposed residues. This further reinforces the selectivity of DRB and highlights the potential of exploiting ribose-mediated interactions in the design of novel kinase inhibitors.